2-Amino-2-(4-dimethylaminophenyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-[4-(dimethylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)8-5-3-7(4-6-8)9(11)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEBPWVKGQEONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283145 | |
| Record name | 2-amino-2-(4-dimethylaminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-05-6, 29884-03-5 | |
| Record name | NSC30085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(4-dimethylaminophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Esterification of 2-(4-Aminophenyl)acetic Acid
The carboxylic acid group is protected as a methyl ester using thionyl chloride (SOCl2) in anhydrous methanol. Refluxing at 60°C for 12 hours achieves quantitative conversion to methyl 2-(4-aminophenyl)acetate.
Step 2: N-Methylation with Methyl p-Toluenesulfonate
The amine is alkylated using methyl p-toluenesulfonate (MeOTs) in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reaction at 80°C for 6 hours under argon yields the dimethylated product, which is hydrolyzed back to the acid using aqueous HCl.
Representative Data :
| Starting Material | Methylating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl 2-(4-aminophenyl)acetate | MeOTs | 80 | 98.5 |
This method’s scalability is limited by the stoichiometric use of MeOTs, which generates para-toluenesulfonic acid as a byproduct.
Acid Chloride-Mediated Coupling with Amino Acids
Adapting protocols from phenoxyacetic acid derivatives, 4-dimethylaminophenylacetyl chloride is reacted with protected amino acids to assemble the target compound.
Synthesis of 4-Dimethylaminophenylacetyl Chloride
Thionyl chloride (SOCl2) is added to 4-dimethylaminophenylacetic acid in dry benzene under reflux. The acid chloride intermediate is isolated via distillation under reduced pressure.
Coupling with Glycine Derivatives
The acid chloride reacts with N-protected glycine (e.g., Boc-glycine) in a 1,4-dioxane/water mixture. After 4 hours of reflux, the product is deprotected using trifluoroacetic acid (TFA).
Performance Metrics :
| Amino Acid Derivative | Coupling Time (h) | Yield (%) |
|---|---|---|
| Boc-glycine | 4 | 65 |
| Cbz-glycine | 6 | 58 |
This route offers modularity for introducing diverse substituents but requires orthogonal protecting groups to prevent side reactions.
Hydrolysis of 2-Cyano-2-(4-dimethylaminophenyl)acetamide
A nitrile precursor, 2-cyano-2-(4-dimethylaminophenyl)acetamide, is hydrolyzed under acidic or basic conditions to yield the target acid.
Acidic Hydrolysis :
Concentrated HCl (12 M) refluxed at 110°C for 8 hours achieves complete conversion, albeit with partial decomposition of the dimethylamino group.
Basic Hydrolysis :
Aqueous NaOH (6 M) at 90°C for 6 hours preserves the amine functionality but requires neutralization with HCl to isolate the product.
Comparative Results :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | 110 | 8 | 45 |
| Basic | 90 | 6 | 62 |
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on critical parameters:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 75 | 95 | Moderate | High |
| Alkylation | 80 | 98.5 | Low | Moderate |
| Acid Chloride Coupling | 65 | 97 | High | Low |
| Nitrile Hydrolysis | 62 | 90 | Moderate | High |
Key Observations :
-
Reductive amination balances yield and simplicity but requires precise pH control.
-
Alkylation offers high purity but generates stoichiometric waste.
-
Acid chloride coupling is scalable but cost-prohibitive due to protecting group chemistry.
-
Nitrile hydrolysis is cost-effective but suffers from moderate yields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-dimethylaminophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-Amino-2-(4-dimethylaminophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-dimethylaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Electronic and Steric Effects
- Electron-Donating Groups: The dimethylamino group in 2-amino-2-(4-dimethylaminophenyl)acetic acid provides stronger electron donation compared to ethoxy (in 4-ethoxy analog) or methoxy groups (in 2,4-dimethoxy analog), which may enhance interactions with biological targets like enzymes or receptors .
- For example, collagenase inhibitors with 2,4-dichlorobenzyl groups show IC50 values of ~6.4–6.5 kcal/mol, highlighting substituent position-dependent activity .
- Steric Effects: Bulky substituents (e.g., diphenyl groups in diphenylhydantoic acid) limit conformational flexibility, reducing bioavailability compared to monosubstituted analogs .
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility at acidic pH due to protonation, contrasting with methoxy or chloro analogs, which rely on polar interactions alone .
- pKa Considerations: The basicity of the dimethylamino group (predicted pKa ~8–9) may influence ionization state under physiological conditions, affecting membrane permeability.
Biological Activity
2-Amino-2-(4-dimethylaminophenyl)acetic acid (commonly referred to as DMAPA) is an amino acid derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules, and its interactions with biological systems have implications in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
DMAPA is characterized by its amino acid backbone with a dimethylaminophenyl substituent. The molecular formula is , and it has a molecular weight of approximately 198.24 g/mol. The compound is soluble in water and organic solvents, which facilitates its use in various biological assays.
Antitumor Activity
Research indicates that DMAPA exhibits antitumor properties . A study highlighted its ability to induce apoptosis in cancer cells, particularly in human chondrosarcoma cell lines. The mechanism involves mitochondrial dysfunction, characterized by the release of cytochrome C and the activation of caspases, which are crucial for the apoptotic process .
Table 1: Summary of Antitumor Effects of DMAPA
| Cell Line | Apoptosis Induction | Mechanism of Action |
|---|---|---|
| JJ012 (Chondrosarcoma) | Significant | Mitochondrial dysfunction, caspase activation |
| SW1353 (Chondrosarcoma) | Moderate | Similar pathway but less sensitivity compared to JJ012 |
Neuroprotective Effects
DMAPA has also been investigated for its neuroprotective effects . It was found to mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases. The compound's ability to modulate reactive oxygen species (ROS) levels plays a pivotal role in protecting neurons from damage .
The biological activity of DMAPA can be attributed to several mechanisms:
- Mitochondrial Pathway : Induction of apoptosis through mitochondrial membrane potential disruption.
- Calcium Homeostasis : Alterations in cytosolic calcium levels that trigger apoptotic signaling pathways.
- Protein Interactions : Modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
- Chondrosarcoma Treatment : A study demonstrated that DMAPA significantly increased apoptosis in JJ012 chondrosarcoma cells compared to normal chondrocytes, suggesting selective cytotoxicity towards cancerous cells while sparing healthy tissue .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, DMAPA was shown to reduce cell death by enhancing antioxidant defenses and reducing ROS levels .
Pharmacokinetics
The pharmacokinetic profile of DMAPA has not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics when administered orally or intravenously. Further studies are required to elucidate its distribution, metabolism, and excretion pathways.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Amino-2-(4-dimethylaminophenyl)acetic acid, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via substitution, oxidation, or reductive amination. For example:
- Substitution : Reacting 4-dimethylaminophenylglycine derivatives with acetic acid precursors under basic conditions (e.g., NaOH in ethanol) .
- Oxidation : Using KMnO₄ in acidic media to oxidize amino groups, though this requires careful pH control to avoid over-oxidation .
- Critical Factors : Temperature (60–80°C optimizes yield), solvent polarity (polar aprotic solvents enhance nucleophilicity), and reagent stoichiometry (1:1.2 molar ratio of precursor to acetic acid derivative). Impurities often arise from incomplete substitution or side reactions with the dimethylamino group .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂) and the acetic acid moiety (δ ~4.1 ppm for CH₂) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in positive ion mode ([M+H]⁺ at m/z 224.2) validate purity (>95%) .
- Challenges : The compound’s polarity may cause peak broadening in GC-MS; derivatization (e.g., silylation) is recommended for volatility .
Q. What biological targets or pathways are associated with this compound?
- Reported Activities :
- Enzyme Inhibition : Competes with glycine in GABAₐ receptor binding (IC₅₀ = 12 µM in rat cortical neurons) .
- Neuropharmacology : Modulates NMDA receptor activity in vitro, potentially influencing synaptic plasticity .
- Assays : Radioligand displacement assays (³H-glycine competition) and patch-clamp electrophysiology for ion channel effects .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound for scale-up?
- Approaches :
- DoE (Design of Experiments) : Screen parameters (pH, temperature, catalyst loading) via fractional factorial design to maximize yield (>80%) .
- Continuous Flow Chemistry : Reduces reaction time (from 24h to 2h) and improves reproducibility by minimizing intermediate degradation .
- Catalyst Selection : Palladium on carbon (5% wt.) enhances reductive amination efficiency but requires strict anaerobic conditions .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Strategies :
- Structural Verification : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic variations .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to GABAₐ vs. NMDA receptors, explaining divergent results in neuronal vs. glial assays .
- Data Normalization : Use internal standards (e.g., MK-801 for NMDA studies) to control for assay variability .
Q. What structural analogs of this compound are critical for SAR studies?
- Key Analogs :
| Compound | Substituent Modifications | Bioactivity Trend |
|---|---|---|
| 2-Amino-2-(4-chlorophenyl)acetic acid | Cl instead of N(CH₃)₂ | Lower GABAₐ affinity (IC₅₀ = 45 µM) |
| 2-Amino-2-(4-methoxyphenyl)acetic acid | OCH₃ instead of N(CH₃)₂ | Enhanced NMDA modulation |
- Design Criteria : Electron-donating groups (e.g., N(CH₃)₂) improve receptor binding kinetics compared to electron-withdrawing substituents (Cl, NO₂) .
Q. What in vitro toxicity models are appropriate for preclinical safety assessment?
- Models :
- Hepatotoxicity : Primary human hepatocytes (LC₅₀ = 1.2 mM at 48h) .
- Neurotoxicity : SH-SY5Y cell viability assays (MTT reduction) at 10–100 µM .
- Mitigation : Co-administration with antioxidants (e.g., NAC) reduces ROS generation by 40% in neuronal cells .
Q. Which mechanistic studies elucidate the compound’s interaction with biological targets?
- Techniques :
- X-ray Crystallography : Resolves binding pose in GABAₐ receptor pockets (PDB: 6X9T) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH = -12.5 kcal/mol) and stoichiometry (1:1 ligand-receptor ratio) .
- Challenges : The dimethylamino group’s flexibility complicates static docking; molecular dynamics simulations (AMBER) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
